Imidazoline, 2-[3-(2-hydroxynaphthyl)]-
Description
Imidazoline derivatives are heterocyclic compounds featuring a five-membered ring with two nitrogen atoms. The compound Imidazoline, 2-[3-(2-hydroxynaphthyl)]-, specifically, is characterized by a hydroxynaphthyl substituent at the 2-position of the imidazoline ring. This structural motif confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science. The hydroxynaphthyl group enhances aromatic interactions and influences electronic properties, which can modulate solubility, binding affinity, and reactivity .
Properties
CAS No. |
16173-26-5 |
|---|---|
Molecular Formula |
C13H12N2O |
Molecular Weight |
212.25 g/mol |
IUPAC Name |
3-(4,5-dihydro-1H-imidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C13H12N2O/c16-12-8-10-4-2-1-3-9(10)7-11(12)13-14-5-6-15-13/h1-4,7-8,16H,5-6H2,(H,14,15) |
InChI Key |
FLXNNWWFGVHTDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CC3=CC=CC=C3C=C2O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Scheme
The synthesis of Imidazoline, 2-[3-(2-hydroxynaphthyl)]- generally starts from:
- 3-(2-hydroxynaphthyl)acetic acid or its derivatives as the aromatic acid component
- Ethylenediamine as the diamine source for ring formation
The key reaction involves the condensation of two moles of the aromatic acid with one mole of ethylenediamine, followed by cyclization to form the imidazoline ring (Scheme 1).
Reaction Conditions and Procedure
Based on patent literature and experimental studies, the following protocol is established:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Mixing of 3-(2-hydroxynaphthyl)acetic acid with ethylenediamine hydrate | Molar ratio 2:1; temperature ~220°C | Reaction medium is heated for at least 2 hours |
| 2 | Passing a current of ethylenediamine vapor over the reaction mixture | Continuous during heating and distillation | Prevents oxidation; drives reaction equilibrium |
| 3 | Vacuum distillation of the product | Performed during and after reaction | Removes imidazoline product, which is not acid-bound |
| 4 | Repeated heating and distillation cycles | Maintains temperature at 220°C | Enhances yield by converting intermediates |
This method avoids the use of mineral acids in stoichiometric amounts, simplifying purification.
Reaction Mechanism Insights
- The reaction proceeds via initial formation of amide intermediates (imidioesters) which then cyclize to imidazoline.
- Excess ethylenediamine reacts with acid residues to form salts that can be reconverted to imidazoline.
- The continuous removal of the product by vacuum distillation shifts the equilibrium towards product formation.
- The process prevents oxidation of the product by air through ethylenediamine vapor atmosphere.
Comparative Analysis of Preparation Methods
The vacuum distillation method under ethylenediamine vapor is preferred for Imidazoline, 2-[3-(2-hydroxynaphthyl)]- due to its operational simplicity and efficient product isolation.
Summary Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinone derivatives, while substitution reactions could introduce different functional groups onto the naphthalene ring .
Scientific Research Applications
3-(4,5-Dihydro-1H-imidazol-2-yl)-naphthalen-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4,5-dihydro-1H-imidazol-2-yl)-naphthalen-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activities and signaling pathways. This coordination can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
2-(Naphthalen-2-yl)-4,5-dihydro-1H-imidazole
- Structure : Similar to the target compound but lacks the hydroxyl group on the naphthyl ring.
- Properties : Exhibits reduced polarity compared to the hydroxynaphthyl derivative. The absence of the hydroxyl group diminishes hydrogen-bonding capacity, impacting solubility and biological interactions .
- Applications : Primarily studied in corrosion inhibition and surfactant formulations due to its hydrophobic naphthyl moiety .
Naphazoline (2-(1-Naphthylmethyl)-2-imidazoline)
- Structure : Features a 1-naphthylmethyl group instead of a hydroxynaphthyl substituent.
- Pharmacological Activity : A potent α-adrenergic agonist used in nasal decongestants. The methylene bridge between the naphthyl group and imidazoline ring enhances bioavailability and receptor binding compared to hydroxynaphthyl derivatives .
- pKa : The basicity of the imidazoline nitrogen is higher in naphazoline (pKa ~10.2) due to reduced electron-withdrawing effects compared to hydroxynaphthyl analogues .
Substituted Imidazolines with Aromatic Groups
2-Ethylimidazole (C5H8N2)
2-Benzylimidazoline Derivatives
- Structure : Benzyl group at the 2-position.
- Electronic Effects : The benzyl group’s electron-donating nature increases the basicity of the imidazoline ring, contrasting with the electron-withdrawing hydroxyl group in the target compound .
- Biological Activity : Demonstrates CNS depressant effects but with lower potency than hydroxynaphthyl derivatives due to reduced aromatic interaction strength .
Pharmacologically Active Imidazolines
Solubility and Stability
Q & A
Q. What are the established synthetic pathways for synthesizing Imidazoline, 2-[3-(2-hydroxynaphthyl)]-, and what key factors influence yield optimization?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between 2-hydroxynaphthaldehyde derivatives and ethylenediamine analogs under acidic or catalytic conditions. Yield optimization can be systematically investigated using factorial design experiments (e.g., 2^k designs) to evaluate variables such as temperature, solvent polarity, and catalyst loading . Statistical tools like response surface methodology (RSM) are recommended for identifying interactions between parameters and maximizing efficiency .
Q. How can spectroscopic techniques be employed to characterize the structural and electronic properties of this compound?
- Methodological Answer :
- FT-IR : Identify functional groups (e.g., hydroxyl, imidazoline ring vibrations) by comparing experimental peaks with reference databases (e.g., NIST Chemistry WebBook for analogous imidazoline derivatives) .
- NMR : Use ¹H/¹³C NMR to confirm regioselectivity and hydrogen bonding via chemical shift analysis (e.g., hydroxyl proton downfield shifts).
- UV-Vis : Analyze π→π* transitions of the naphthyl group to assess conjugation effects .
Q. What are the primary applications of this compound in experimental chemistry, and how do its properties enable these roles?
- Methodological Answer : The compound’s hydroxynaphthyl moiety grants fluorescence and chelation capabilities, making it suitable for:
- Sensor Development : Use fluorescence quenching studies to detect metal ions (e.g., Cu²⁺, Fe³⁺) via Stern-Volmer plots .
- Catalysis : Investigate ligand behavior in transition-metal complexes using cyclic voltammetry to assess redox activity .
Advanced Research Questions
Q. What computational approaches are effective for modeling the electronic properties and reactivity of Imidazoline, 2-[3-(2-hydroxynaphthyl)]-?
- Methodological Answer :
- DFT Calculations : Optimize geometry and compute frontier molecular orbitals (HOMO/LUMO) using software like Gaussian or ORCA to predict reactivity sites .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to study aggregation behavior or solubility limitations .
- AI-Driven Tools : Integrate platforms like COMSOL Multiphysics for multi-scale simulations linking molecular behavior to bulk properties .
Q. How can researchers resolve contradictions in experimental data regarding the compound’s reactivity under varying conditions?
- Methodological Answer :
- Meta-Analysis : Systematically compare datasets using tools like UCINET 6.0 to identify outliers or methodological inconsistencies .
- Controlled Replication : Design experiments isolating variables (e.g., oxygen exclusion, humidity control) to test hypotheses about conflicting results .
- Cross-Validation : Combine experimental data with computational predictions (e.g., DFT-derived reaction barriers) to reconcile discrepancies .
Q. What role do solvent effects play in modulating the reaction mechanisms involving this compound?
- Methodological Answer : Solvent polarity and proticity significantly influence tautomeric equilibria and transition states. For example:
- Polar Aprotic Solvents (DMF, DMSO) : Stabilize zwitterionic intermediates during cyclization, accelerating ring closure .
- Hydrogen-Bonding Solvents (Water, Methanol) : Quench fluorescence via excited-state proton transfer (ESPT), observable through time-resolved spectroscopy .
- Method Recommendation : Use Kamlet-Taft solvatochromic parameters to quantify solvent effects on reaction rates .
Q. How can reactor design principles be applied to scale up the synthesis of this compound while maintaining purity?
- Methodological Answer :
- Microreactor Systems : Enhance heat/mass transfer for exothermic cyclization steps, reducing side reactions .
- Continuous Flow Chemistry : Optimize residence time and temperature gradients using process simulation software (e.g., Aspen Plus) .
- In-Line Analytics : Implement PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
